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molecular formula C14H17N B8618557 N-ethyl-tetrahydrocarbazole

N-ethyl-tetrahydrocarbazole

Cat. No. B8618557
M. Wt: 199.29 g/mol
InChI Key: LXUXLQWNCNGZIB-UHFFFAOYSA-N
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Patent
US08604219B2

Procedure details

132.5 g of 2-chloro-cyclohexanone was added to 123.42 g of N-ethyl aniline, 500 ml of methyl cellosolve, 127 g of dry sodium carbonate and 7.9 g of pyridine at 30-40° C. over a period of 1 hour. Reaction mass was heated to 100° C. and stirred for 2 hours. Reaction temperature was further raised to 130° C. and held at this temperature till no more water get distilled. Reaction mass was then worked up to get 48.2 g of crude 9-ethyl-tetrahydrocarbazole of 96.3% GC purity.
Quantity
132.5 g
Type
reactant
Reaction Step One
Quantity
123.42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[CH2:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10].COCCO.C(=O)([O-])[O-].[Na+].[Na+]>O.N1C=CC=CC=1>[CH2:9]([N:11]1[C:12]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[C:3]2[C:2]1=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
132.5 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
123.42 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
COCCO
Name
Quantity
127 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7.9 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
Reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
was further raised to 130° C.
CUSTOM
Type
CUSTOM
Details
get
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
Reaction mass

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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